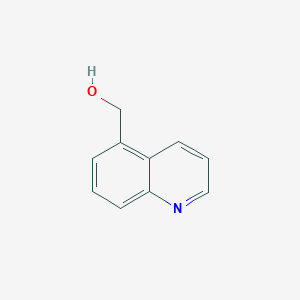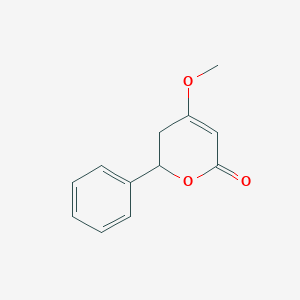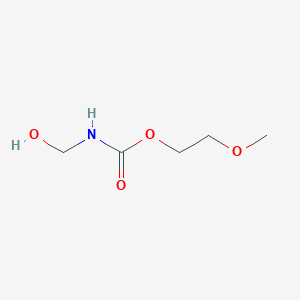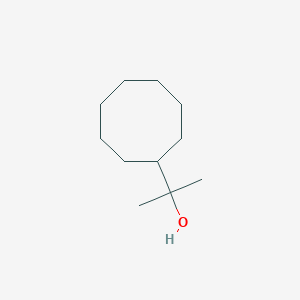
2,4-Dimethyl-1-hexene
Vue d'ensemble
Description
2,4-Dimethyl-1-hexene is a hydrocarbon compound that is part of the alkene family, characterized by the presence of a double bond within its carbon chain. Alkenes are known for their reactivity due to the double bond, which allows them to participate in various chemical reactions, making them valuable in synthetic organic chemistry.
Synthesis Analysis
The synthesis of hydrocarbons related to 2,4-Dimethyl-1-hexene can be achieved through different methods. For instance, the selective dimerization of 2-ethyl-1-hexene to form C16H32 hydrocarbons has been developed using strongly acidic heterogeneous catalysts such as Montmorillonite K-10 and sulfated zirconia, although these particular catalysts were inactive for the dimerization of 2-ethyl-1-hexene at temperatures up to 116 °C. Cation exchange resins like Amberlyst-15 and Nafion were effective in dimerizing 2-ethyl-1-hexene at elevated temperatures, with the degree of hydration affecting the rate of isomerization/dimerization .
Molecular Structure Analysis
The molecular structure of alkenes like 2,4-Dimethyl-1-hexene is characterized by the presence of a carbon-carbon double bond, which imparts different physical and chemical properties compared to alkanes. The double bond also allows for isomerization, where the position of the double bond and substituents can change, leading to different isomers with distinct properties.
Chemical Reactions Analysis
Alkenes undergo a variety of chemical reactions, including dimerization, cyclotrimerization, and Diels-Alder reactions. For example, the Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene is a notable reaction that involves the formation of a six-membered ring, indicative of the reactivity of the double bond in alkenes . Additionally, the cobalt-catalyzed cyclotrimerization of diarylacetylenes is another reaction that demonstrates the versatility of alkenes in forming complex molecular structures .
Physical and Chemical Properties Analysis
The physical properties of alkenes like 2,4-Dimethyl-1-hexene are influenced by their molecular structure. The presence of the double bond affects the compound's density, boiling point, and solubility. For example, the dimerized product of 2-ethyl-1-hexene has a density of 0.78 g/mL and a freezing point below -60 °C, which suggests potential applications in blending with jet fuels . The chemical properties are also determined by the reactivity of the double bond, which can participate in various reactions, including metathesis, as demonstrated by the co-metathesis between 1,5-cyclooctadiene and dimethyl 3-hexenedioate .
Applications De Recherche Scientifique
Volume, Enthalpy, and Entropy of Activation of the Diels-Alder Reaction
- Overview : Research on the pressure and temperature effects on the reaction rate of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene, which is related to the properties of 2,4-Dimethyl-1-hexene.
- Key Findings : The study found specific values for activation volume, partial molar volumes, and provided insights into nitrogen molecule loss during the reaction process (Kiselev et al., 1999).
Renewable C6 Platform for Jet and Diesel Fuels
- Overview : Development of a process for converting 1-hexene to jet and diesel fuels.
- Key Findings : The process achieved high efficiency and selectivity, indicating potential applications in sustainable fuel production (Harvey & Meylemans, 2014).
IR Study of Adsorption and Reaction of 1-Butene
- Overview : This study provides insights into the reaction and adsorption behavior of 1-butene on catalysts, relevant to understanding the behavior of similar compounds like 2,4-Dimethyl-1-hexene.
- Key Findings : The study observed the dimerization and reaction of 1-butene, contributing to the understanding of similar reactions in related olefins (Kondo et al., 1997).
Renewable Jet and Diesel Fuels from 2-Ethyl-1-Hexene
- Overview : Research focused on the selective dimerization of 2-ethyl-1-hexene to create hydrocarbon fuels.
- Key Findings : The study found optimal conditions and catalysts for the process, suggesting applications in renewable fuel production (Harvey & Quintana, 2010).
Polymerization of 1-Hexene by Group 4 Metals
- Overview : Investigation into the polymerization of 1-hexene using group 4 metal complexes.
- Key Findings : This research contributes to the understanding of the polymerization process, which could be relevant for similar compounds like 2,4-Dimethyl-1-hexene (Yasumoto et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
2,4-Dimethyl-1-hexene is a branched hydrocarbon . As such, it doesn’t have a specific biological target. Instead, its interactions are primarily physical and chemical, involving reactions with other molecules based on its structure and properties.
Mode of Action
The mode of action of 2,4-Dimethyl-1-hexene is primarily through chemical reactions. As an alkene, it can undergo electrophilic addition reactions . The π electrons of the alkene act as a base and extract the acidic proton of a haloacid such as HBr. This leaves one of the carbons with a new bond to hydrogen, and the other with an incomplete octet and a positive formal charge .
Biochemical Pathways
In terms of biochemical pathways, 2,4-Dimethyl-1-hexene, like other alkenes, can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific reactants and conditions involved.
Result of Action
The molecular and cellular effects of 2,4-Dimethyl-1-hexene’s action would depend on the specific reactions it undergoes. For example, in an electrophilic addition reaction with a haloacid, the result would be the formation of a new halogenated hydrocarbon . This could potentially lead to changes in molecular structure and properties, which could have various downstream effects.
Propriétés
IUPAC Name |
2,4-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h8H,2,5-6H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVDGQHNRICJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333961 | |
| Record name | 2,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-hexene | |
CAS RN |
16746-87-5 | |
| Record name | 2,4-Dimethyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexene, 2,4-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 2,4-dimethyl-1-hexene in Hypericum triquetrifolium cultures?
A1: The identification of 2,4-dimethyl-1-hexene within the essential oil of Hypericum triquetrifolium cultures is significant for several reasons.
- Comparative Analysis: The concentration of 2,4-dimethyl-1-hexene varies between different culture types (fresh calli, dry calli, cell suspension) and plant parts (stem, root) [, ]. This variation offers insights into the plant's internal biosynthetic pathways and how they are influenced by different growth conditions.
Q2: How does the presence of 2,4-dimethyl-1-hexene vary between different types of Hypericum triquetrifolium cultures?
A2: Research indicates significant variations in 2,4-dimethyl-1-hexene concentrations depending on the type of Hypericum triquetrifolium culture:
- Dry calli derived from both stem and root cultures exhibited the highest concentrations of 2,4-dimethyl-1-hexene [, ]. This suggests that the drying process might concentrate this compound, or that specific metabolic pathways are activated during callus desiccation.
- Fresh calli and cell suspension cultures generally displayed lower levels of 2,4-dimethyl-1-hexene compared to dry calli [, ]. This difference could be attributed to factors like compound volatility, ongoing biosynthesis, or conversion to other compounds in these actively growing cultures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



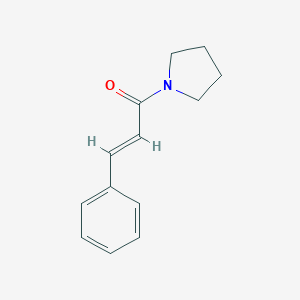
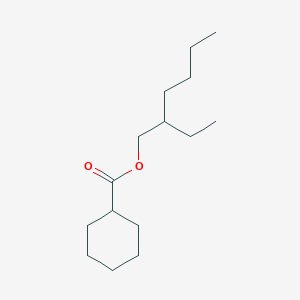

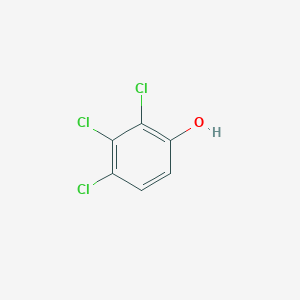
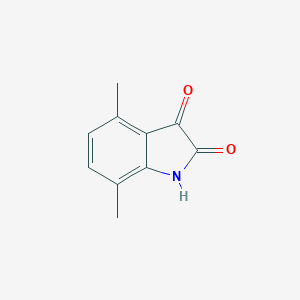
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)


